1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common synthetic route includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . This method allows for the formation of various pyridine and thienopyridine derivatives, which can be further modified to obtain the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, dihydropyridine derivatives act as calcium channel blockers by binding to the L-type calcium channels, thereby inhibiting the influx of calcium ions into cells . This action helps in reducing blood pressure and alleviating cardiovascular conditions. The sulfanylidene group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high selectivity towards vascular smooth muscle. The uniqueness of this compound lies in its sulfanylidene and carbonitrile groups, which provide additional sites for chemical modification and potential biological activity.
Properties
CAS No. |
917876-87-0 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-methyl-6-sulfanylidenepyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3 |
InChI Key |
DYERDQQUQWZBSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=S)C#N |
Origin of Product |
United States |
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